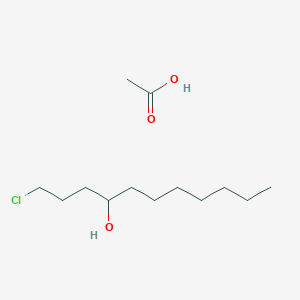
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol). This compound is part of the alkyne family, which are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C13H22O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- typically involves the use of alkyne precursors and specific reaction conditions to introduce the hydroxyl groups. One common method is the partial hydrogenation of an alkyne precursor followed by hydroxylation. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the alkyne moiety play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexyne-2,5-diol, 2,5-dimethyl-: Another alkyne-diol compound with similar structural features.
8-Decene-3,5-dione, 4,6,9-trimethyl-: Contains a similar carbon backbone but with ketone functionalities instead of hydroxyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A related compound with a similar carbon chain length and functional groups.
Uniqueness
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is unique due to its specific combination of a carbon-carbon triple bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
57681-36-4 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2,5,9-trimethyldec-8-en-3-yne-2,5-diol |
InChI |
InChI=1S/C13H22O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,14-15H,6,8H2,1-5H3 |
Clave InChI |
AZJPNQNXYYKXFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C#CC(C)(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


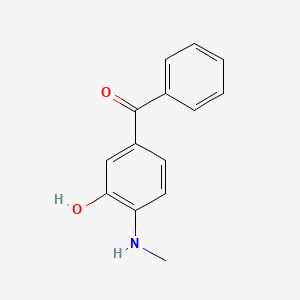
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

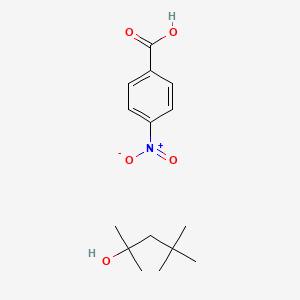
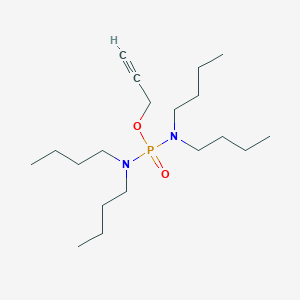
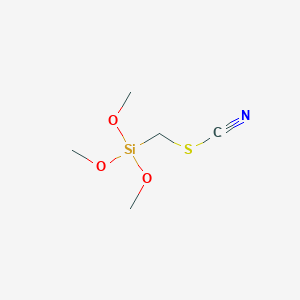
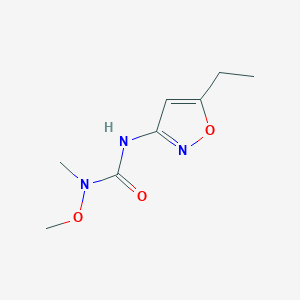
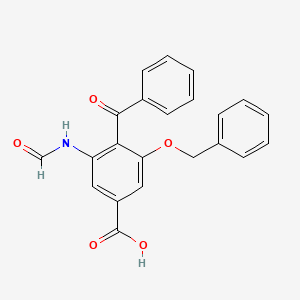
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
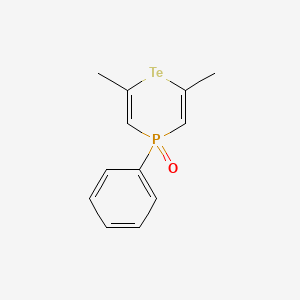
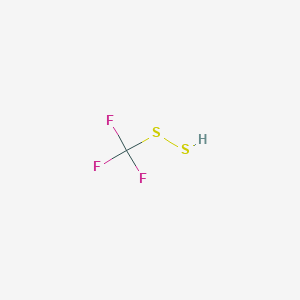
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)
